
PF-06767832
説明
Significance of Muscarinic Acetylcholine Receptors (mAChRs) in Neurotransmission
Muscarinic acetylcholine receptors (mAChRs) are a critical family of G protein-coupled receptors that are integral to the regulation of numerous physiological processes in both the central and peripheral nervous systems. bms.comguidetopharmacology.org Activated by the neurotransmitter acetylcholine, these receptors are involved in a wide array of functions, including learning, memory, arousal, motor control, and the modulation of visceral organ activity. jneurosci.orgnih.gov The diverse roles of mAChRs have made them a significant focus for the development of therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. nih.govpreprints.org
Overview of mAChR Subtypes and their Physiological Roles
The mAChR family is comprised of five distinct subtypes, designated M1 through M5, each encoded by a separate gene. nih.govnih.gov These subtypes are distributed throughout the body and mediate different physiological responses based on their location and their coupling to intracellular signaling pathways. bms.commdpi.com
Based on their primary G-protein coupling, mAChRs are broadly categorized into two groups. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. guidetopharmacology.orgfrontiersin.org In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase activity. guidetopharmacology.orgfrontiersin.org
The physiological roles of these subtypes are diverse:
M1 Receptors: Predominantly found in the central nervous system (CNS), particularly in the cortex and hippocampus, M1 receptors are crucial for learning and memory processes. bms.comnih.gov Their activation is linked to neuronal excitability and has been identified as a key target for treating cognitive deficits in conditions like Alzheimer's disease. nih.govnih.gov
M2 Receptors: Primarily located in the heart, where they mediate the parasympathetic nervous system's control of heart rate. guidetopharmacology.org They also act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine. jneurosci.org
M3 Receptors: Mainly found on smooth muscle and glandular tissue, M3 receptors are responsible for mediating smooth muscle contraction in various organs, including the bladder and airways, as well as stimulating glandular secretions. guidetopharmacology.orgmdpi.com
M4 Receptors: Concentrated in the striatum, a brain region involved in motor control and reward, M4 receptors are implicated in the modulation of dopamine-dependent signaling. bms.comfrontiersin.org They are being investigated as a target for treating psychosis in disorders such as schizophrenia. frontiersin.orgfrontiersin.org
M5 Receptors: The least understood of the subtypes, M5 receptors are found in various brain regions and are thought to play a role in dopamine release and vasodilation. guidetopharmacology.org
Table 1: Muscarinic Acetylcholine Receptor Subtypes and Their Primary Functions
Receptor Subtype | Primary Location | Primary Signaling Pathway | Key Physiological Roles |
---|---|---|---|
M1 | Central Nervous System (Cortex, Hippocampus) | Gq/11 | Learning, Memory, Neuronal Excitation |
M2 | Heart, Presynaptic Terminals | Gi/o | Decreased Heart Rate, Autoregulation of Acetylcholine Release |
M3 | Smooth Muscle, Glands | Gq/11 | Smooth Muscle Contraction, Glandular Secretion |
M4 | Striatum | Gi/o | Modulation of Dopaminergic Activity |
M5 | Various Brain Regions | Gq/11 | Dopamine Release, Vasodilation |
The M1 mAChR as a Key Target in Cholinergic System Research
The M1 muscarinic acetylcholine receptor has emerged as a particularly important therapeutic target, especially for conditions characterized by cognitive impairment, such as Alzheimer's disease and schizophrenia. nih.govnih.gov Research has demonstrated that activation of the M1 receptor can enhance cognitive function and may even have disease-modifying effects in Alzheimer's disease by influencing the processing of amyloid-β peptide. frontiersin.org The primary function of the M1 receptor is to transduce signals through the Gαq pathway, which is believed to improve cognitive deficits. mdpi.com
Evolution of Allosteric Modulators for mAChRs
The development of drugs targeting mAChRs has evolved significantly over time, moving from ligands that bind to the primary, or orthosteric, site to those that bind to a secondary, or allosteric, site.
Historical Context of Orthosteric vs. Allosteric Ligands
Historically, drug development efforts focused on creating orthosteric ligands—molecules that bind to the same site as the endogenous neurotransmitter, acetylcholine. nih.gov However, this approach has been fraught with challenges. The orthosteric binding site is highly conserved across all five mAChR subtypes, making it difficult to develop subtype-selective drugs. nih.govfrontiersin.orgpnas.org This lack of selectivity often leads to undesirable side effects, as the drug may activate multiple receptor subtypes throughout the body. nih.gov For instance, an orthosteric agonist intended to activate M1 receptors in the brain might also activate M2 receptors in the heart and M3 receptors in the gut, leading to a range of adverse effects. nih.gov
The discovery of allosteric sites—topographically distinct binding sites on the receptor—opened up new possibilities for drug development. Allosteric modulators bind to these less-conserved regions and can influence the receptor's response to the endogenous ligand. nih.gov
PF-06767832: A Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM-Agonist) in Research Context
This compound is a novel compound developed by Pfizer that is classified as a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator with agonist properties (PAM-agonist). nih.govresearchgate.netacs.org This means that in addition to enhancing the effect of acetylcholine, it can also directly activate the M1 receptor to some extent. researchgate.netpatsnap.com
In preclinical research, this compound has demonstrated high selectivity for the M1-mAChR in functional assays and good brain penetration. nih.govresearchgate.net Studies in rats have shown its potential to reverse cognitive deficits in models such as the Morris water maze and to attenuate deficits in prepulse inhibition induced by amphetamine. nih.gov These findings suggest its potential efficacy in addressing cognitive and psychotic-like symptoms. nih.govresearchgate.net
However, research has also indicated that this compound can induce on-target M1-mediated effects, such as convulsions and gastrointestinal and cardiovascular side effects in animal models. nih.govresearchgate.netacs.org These findings are significant because they provide strong evidence that activation of the M1 receptor itself can contribute to cholinergic side effects that were previously attributed primarily to the activation of M2 and M3 receptors. researchgate.netacs.org This is thought to be due to its strong allosteric agonism, which may lead to over-activation of the receptor. frontiersin.org Specifically, this compound has been shown to cause a significant increase in inositol monophosphate levels in the striatum, which is downstream of G protein-dependent signaling, suggesting a potential bias towards this pathway. nih.govsci-hub.se
Table 2: Research Findings for this compound
Category | Finding | Reference |
---|---|---|
Classification | Potent and selective M1 Positive Allosteric Modulator-Agonist (PAM-agonist) | nih.govresearchgate.net |
Selectivity | Highly selective for M1-mAChR in functional assays | nih.gov |
Pharmacokinetics | Good brain penetrance | nih.govresearchgate.net |
Preclinical Efficacy | Reversed scopolamine-induced deficits in Morris water maze (rats) | nih.gov |
Attenuated amphetamine-induced deficits in pre-pulse inhibition (rats) | nih.gov | |
Mechanism Insights | Induces significant increase in striatal inositol monophosphate levels in vivo | nih.govsci-hub.se |
Observed On-Target Effects | Induced convulsions in rodents | nih.gov |
Induced gastrointestinal and cardiovascular adverse effects in rats | nih.govresearchgate.net |
The study of compounds like this compound is crucial for understanding the complex pharmacology of M1 receptor modulation and for guiding the development of future therapeutics with improved efficacy and safety profiles.
特性
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Discovery and Medicinal Chemistry of Pf-06767832
Initial Identification and Lead Generation of M1 PAMs
The journey to PF-06767832 began with the identification of lead compounds that positively modulate the M1 receptor. Researchers at Pfizer initiated efforts that yielded multiple chemically attractive series of M1 PAMs. acs.org One such effort focused on a series of M1-selective pyridone and pyridine amides. nih.gov This strategic focus was driven by the hypothesis that selective M1 activation could offer cognitive benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists. nih.gov The development of M1 PAMs represented a novel approach to achieve this selectivity by targeting an allosteric site on the receptor, rather than the highly conserved orthosteric binding site for acetylcholine (ACh). acs.orgpnas.org
Structure-Activity Relationship (SAR) Studies of Pyridone and Pyridine Amides
The optimization of the pyridone and pyridine amide series was a critical phase in the development of this compound. nih.govacs.org Through multiple design iterations, chemists systematically modified the chemical scaffold to enhance central nervous system (CNS) penetration and potency. acs.org
Elucidation of Key Pharmacophores for M1 Modulation
The extensive SAR studies of the pyridone and pyridine amides led to the identification of key pharmacophoric elements essential for M1 modulation. nih.govacs.org The core structure, a pyridine-2-carboxamide, was systematically elaborated. The research highlighted the importance of specific substitutions on the pyridine ring and the amide moiety for achieving high affinity and selectivity for the M1 receptor. acs.org
Optimization Strategies for Enhanced Potency and Selectivity
A key aspect of the optimization strategy involved modifying various regions of the lead compounds. This included alterations to the "top," "core," and other structural components. researchgate.net For the pyridine amide series, this iterative process led to the discovery of N-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, which was designated as this compound. nih.govacs.org This compound demonstrated a significant potentiation of acetylcholine's activity in in vitro cell-based assays. acs.org
Table 1: In Vitro Potency and Selectivity of this compound
Parameter | Value | Reference |
---|---|---|
M1 PAM EC50 | 60 nM | mdpi.com |
M1 Cooperativity (αβ value) | 126 | mdpi.com |
This table summarizes the in vitro pharmacological properties of this compound, highlighting its potency as a positive allosteric modulator (PAM) of the M1 receptor and its selectivity over other muscarinic receptor subtypes.
Design Principles for M1 PAM-Agonists
This compound is classified as a PAM-agonist, meaning it not only enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic agonist activity at the M1 receptor. researchgate.netnih.gov This dual activity is a key characteristic of this compound. The design of such molecules requires a careful balance to achieve the desired level of M1 activation. The development of this compound and related compounds has underscored the principle that even M1-selective PAMs with weak agonist activity can induce cholinergic side effects, suggesting that on-target M1 activation is responsible for these liabilities. nih.govresearchgate.net This has led to the exploration of strategies like developing PAMs with low intrinsic agonism or low binding cooperativity to mitigate these effects. nih.gov
Comparison with Other M1 PAM Chemotypes
The field of M1 PAMs is characterized by a diversity of chemical scaffolds. nih.gov this compound, with its pyridine amide core, represents one of several distinct chemotypes. sci-hub.se Other notable M1 PAM chemotypes include:
Benzylquinolone carboxylic acid (BQCA): Developed by Merck, BQCA was one of the first highly selective M1 PAMs and served as a prototypical tool compound in the field. mdpi.comsci-hub.se
VU-series compounds: Researchers at Vanderbilt University have developed numerous M1 PAMs, including VU0453595 and VU0486846, which have been instrumental in studying the role of M1 agonism in therapeutic efficacy and side effects. sci-hub.senih.govnih.gov
TAK-071: This M1 PAM is noted for its low cooperative interaction, which is being investigated as a strategy to improve gastrointestinal tolerability. mdpi.com
MK-7622: Another M1 PAM from Merck that has advanced to clinical trials. nih.govresearchgate.net
Table 2: Comparison of Different M1 PAM Chemotypes
Compound/Series | Key Feature | Originator/Developer | Reference |
---|---|---|---|
This compound | Pyridine amide PAM-agonist | Pfizer | nih.govacs.org |
BQCA | Benzylquinolone carboxylic acid | Merck | mdpi.comsci-hub.se |
VU0453595 | Lacks significant agonist activity | Vanderbilt University | nih.govnih.govportlandpress.com |
TAK-071 | Low cooperativity | Takeda | mdpi.com |
| MK-7622 | Ago-PAM with robust agonist activity | Merck | nih.govresearchgate.net |
This interactive table provides a comparative overview of this compound and other prominent M1 PAM chemotypes, highlighting their distinct features and developers.
Studies comparing these different chemotypes have revealed that subtle differences in their pharmacological profiles, such as the degree of intrinsic agonist activity, can lead to significant variations in their in vivo effects. nih.gov For instance, M1 PAMs with high intrinsic activity, like MK-7622 and a related Pfizer compound PF-06764427, have been associated with adverse effects such as seizures, whereas PAMs lacking significant agonist activity, like VU0453595, appear to have a better safety profile in preclinical models. nih.govnih.gov The investigation of these diverse chemotypes continues to inform the design of next-generation M1 modulators with improved therapeutic windows.
In Vitro Pharmacological Characterization of Pf-06767832
M1 mAChR Subtype Selectivity Profiling
PF-06767832 is a positive allosteric modulator (PAM) that is highly selective for the M1 muscarinic acetylcholine receptor (M1 mAChR). nih.govresearchgate.netacs.orgguidetopharmacology.org This selectivity is a key feature, as it is hypothesized that targeting the M1 subtype specifically could offer therapeutic benefits while minimizing the side effects associated with nonselective muscarinic agonists that also act on M2 and M3 receptors. researchgate.netacs.org The development of M1 PAMs like this compound represents a strategic approach to achieve selective M1 activation. acs.orgnih.gov
In functional assays, this compound demonstrates significant selectivity for the M1 receptor subtype over the other muscarinic subtypes (M2, M3, M4, and M5). nih.gov Studies have reported an approximately 180-fold selectivity for M1 over M2-M5 subtypes. mdpi.com This high degree of functional selectivity is a critical characteristic, as the activation of M2 and M3 receptors is often linked to undesirable cholinergic side effects. researchgate.netacs.org Despite its high selectivity and being devoid of activity at M2/M3 subtypes, this compound has been associated with gastrointestinal and cardiovascular side effects, suggesting that on-target M1 activation itself can contribute to these liabilities. nih.govresearchgate.netacs.org
Table 1: Functional Selectivity of this compound
Receptor Subtype | Selectivity Fold vs. M1 |
---|---|
M1 | 1 |
| M2-M5 | ~180 |
Allosteric Modulation Mechanism
This compound functions as a positive allosteric modulator (PAM), and more specifically, a PAM-agonist. nih.govresearchgate.net This means it not only enhances the effect of the endogenous agonist, acetylcholine (ACh), but also possesses intrinsic agonist activity at the M1 receptor, capable of activating it directly even in the absence of ACh. nih.govportlandpress.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.govportlandpress.com This binding can lead to conformational changes in the receptor that can alter the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.org
As a PAM, this compound enhances the pharmacological activity of acetylcholine at the M1 mAChR. nih.govpatsnap.com This potentiation is a key aspect of its mechanism, aiming to amplify the natural cholinergic signaling in the brain. patsnap.com The ability of M1 PAMs to enhance the binding (α) and/or efficacy (β) of ACh is a central strategy for addressing impaired cholinergic transmission. patsnap.com
This compound is classified as a PAM-agonist, indicating it has its own direct agonist effects on the M1 receptor. nih.govresearchgate.net The compound exhibits high cooperativity with acetylcholine. nih.govmdpi.com In intracellular Ca²⁺ assays, this compound demonstrated a high cooperativity value (αβ) of 126. mdpi.com This strong cooperativity and intrinsic agonism are thought to contribute to its efficacy but may also be linked to on-target adverse effects. nih.govfrontiersin.org For comparison, a derivative, PF-06827443, was developed with lower intrinsic agonist activity and a reduced cooperativity score (αβ = 70). mdpi.com The operational model of allosterism and agonism is used to quantify these parameters, where α represents binding cooperativity and β represents the modulation of orthosteric ligand efficacy. frontiersin.orgworktribe.com
Table 2: Cooperativity Values of M1 PAMs
Compound | Cooperativity (αβ value) | Assay Type |
---|---|---|
This compound | 126 | Intracellular Ca²⁺ |
| PF-06827443 | 70 | Intracellular Ca²⁺ |
Receptor Binding and Activation Studies
Studies investigating the binding of this compound to the M1 mAChR have utilized radioligand binding assays and mutagenesis to understand its interaction with the receptor.
Radioligand binding assays, often using the antagonist [3H]N-methylscopolamine ([3H]NMS), are employed to determine the binding affinity of ligands to muscarinic receptors. nih.govguidetopharmacology.orgunc.edu These assays can also be used to study the cooperativity between an allosteric modulator and an orthosteric ligand. patsnap.comnih.gov Studies have shown that the binding of structurally diverse M1 PAMs, including this compound, is abolished by mutations at key residues such as Y179 in the second extracellular loop (ECL2) and W400 in transmembrane domain 7 (TM7). researchgate.net This suggests that despite their different chemical structures, these PAMs share a common allosteric binding site. researchgate.net The allosteric ternary complex model (ATCM) is often used to analyze data from these binding assays to quantify the affinity of the allosteric modulator (KB) and its effect on the orthosteric ligand's affinity (α). frontiersin.org
An in-depth examination of the in vitro pharmacological characteristics of the M1-selective positive allosteric modulator (PAM)-agonist, this compound, reveals its significant activity in key signaling pathways. As a compound designed to target the M1 muscarinic acetylcholine receptor (M1 mAChR), its effects on intracellular signaling cascades provide a window into its mechanism of action. researchgate.netpatsnap.com This article details the specific findings related to its influence on calcium signaling, Gq/11 protein coupling, and the phosphorylation of extracellular signal-regulated kinase (ERK 1/2).
2 Calcium Signaling in Recombinant Cell Systems
This compound demonstrates notable intrinsic agonism concerning calcium signaling in recombinant cell systems expressing the M1 muscarinic acetylcholine receptor. frontiersin.org Classified as a PAM-agonist, it directly activates the receptor in addition to potentiating the effects of the endogenous ligand, acetylcholine (ACh). researchgate.netnih.gov This activity is particularly evident in its ability to mobilize intracellular calcium, a hallmark of M1 receptor activation through the Gq/11 pathway. nih.govdatapdf.com
In functional assays utilizing recombinant cell lines, this compound is characterized as a highly selective and potent agonist at the M1-mAChR. researchgate.netnih.gov Studies in these systems have quantified its high cooperativity with acetylcholine in stimulating intracellular calcium responses. mdpi.com The compound's direct agonistic effect on calcium signaling is a key aspect of its in vitro profile. frontiersin.org
Table 1: In Vitro Activity of this compound in Calcium Signaling Assays
Assay Type | Cell System | Activity | Selectivity | Cooperativity (αβ value) | Reference |
---|---|---|---|---|---|
Intracellular Ca²⁺ Mobilization | Recombinant Cells | PAM-agonist | ~180-fold for M₁ over M₂₋₅ | 126 | mdpi.com |
Calcium Signaling | Transfected Cell Systems | High Intrinsic Agonism | M₁ Selective | Not Specified | frontiersin.org |
3 Gq/11 Protein Coupling Assays
The M1 muscarinic acetylcholine receptor, the primary target of this compound, preferentially couples to the Gq/11 family of G proteins. frontiersin.orgnih.gov Activation of this pathway initiates a signaling cascade beginning with the stimulation of phospholipase C, which leads to the generation of inositol phosphates and subsequent calcium mobilization. nih.gov The pharmacological activity of this compound is closely linked to its potent activation of this G protein-dependent signaling pathway. nih.govsci-hub.se
Research indicates that the robust increases in striatal inositol monophosphate levels, a downstream marker of Gq/11 activation, observed in vivo with this compound suggest a potential bias towards G protein-dependent signaling. nih.govsci-hub.se This strong engagement of the Gq/11 pathway is a defining characteristic of the compound's mechanism of action. sci-hub.se While specific in vitro G protein coupling assays like [³⁵S]GTPγS binding are used to characterize such compounds, detailed results for this compound from such assays are not publicly available. core.ac.uknih.gov However, the downstream functional outcomes strongly imply potent Gq/11 coupling. nih.govsci-hub.se
Table 2: Gq/11 Pathway Activation by this compound
Pathway | Effect | Downstream Marker | Implication | Reference |
---|---|---|---|---|
Gq/11 Protein Signaling | Potent Activation | Inositol Monophosphate | Suggests biased G protein-dependent signaling | nih.govsci-hub.se |
Potentiation of Endogenous Agonist Acetylcholine (ACh) Activity
4 Extracellular Signal-Regulated Kinase (ERK 1/2) Phosphorylation
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is downstream of G protein-coupled receptor activation. frontiersin.orgfrontiersin.org Activation of the M1 mAChR can lead to the phosphorylation and subsequent activation of ERK1/2, which in turn regulates various cellular processes by phosphorylating nuclear and cytoplasmic substrates. frontiersin.orgfrontiersin.org
The in vitro pharmacological profiling of compounds like this compound often includes assessments of ERK 1/2 phosphorylation to fully characterize their signaling properties. harvard.edu This signaling pathway can be initiated following the activation of Gq/11-coupled receptors. frontiersin.org Studies have shown that M1 receptor activation in various cell systems leads to the phosphorylation of ERK1/2. frontiersin.orgnih.gov Although this compound is explicitly mentioned in the context of ERK 1/2 phosphorylation assays, specific quantitative data detailing its potency or efficacy in stimulating this particular pathway are not readily found in the reviewed literature. harvard.edu
In Vivo Preclinical Pharmacological and Efficacy Studies in Animal Models
General Pharmacological Characterization in Rodent Models
PF-06767832 is identified as a high-quality M1 selective positive allosteric modulator (PAM) with well-aligned physicochemical properties. researchgate.net
Brain Penetrance and Pharmacokinetic Properties in Preclinical Species
Studies have confirmed that this compound exhibits good brain penetration and favorable pharmacokinetic properties in preclinical species. researchgate.net This characteristic is crucial for a centrally acting therapeutic agent, ensuring that the compound can reach its target receptors in the brain. The compound's design as a selective M1 compound with both agonist and positive allosteric actions, classifying it as a PAM-agonist, is complemented by its good oral bioavailability and robust in vivo activity. researchgate.net
Assessment in Models of Cognitive Function
The potential of this compound to enhance cognitive function has been a key area of investigation.
Reversal of Scopolamine-Induced Deficits in Learning and Memory Models (e.g., Morris Water Maze, Contextual Fear Conditioning)
This compound has demonstrated efficacy in reversing cognitive deficits induced by scopolamine, a muscarinic receptor antagonist known to impair learning and memory. Specifically, the compound was found to ameliorate scopolamine-induced deficits in spatial learning and memory in the Morris water maze task in rats. mdpi.comnih.gov It also attenuated learning and memory deficits induced by scopolamine in the Morris water maze (MWM) assay. nih.gov These findings suggest that the M1 activation provided by this compound can counteract the cholinergic blockade caused by scopolamine, thereby improving performance in hippocampus-dependent spatial navigation and memory tasks. mdpi.comnih.gov
Evaluation in Models of Neuropsychiatric Relevance
The compound has also been assessed in preclinical models relevant to neuropsychiatric conditions, particularly those with underlying sensorimotor gating and dopaminergic system dysregulation.
Attenuation of Amphetamine-Induced Deficits in Pre-pulse Inhibition (PPI)
This compound has shown the ability to reverse amphetamine-induced deficits in sensorimotor gating, as measured by prepulse inhibition (PPI) of the acoustic startle response. researchgate.netnih.gov Amphetamine-induced disruption of PPI is a commonly used preclinical model for sensorimotor gating deficits observed in schizophrenia. nih.gov Administration of this compound was found to significantly block these amphetamine-induced deficits. nih.gov
Modulation of Amphetamine-Induced Hyperlocomotion
In addition to its effects on PPI, this compound has been shown to reverse amphetamine-induced hyperlocomotion in rats. mdpi.comnih.gov This model is often used to assess the potential antipsychotic-like activity of a compound, as it reflects a hyperdopaminergic state. The ability of this compound to reduce this stimulant-induced increase in motor activity further supports its potential relevance for treating conditions with dopaminergic dysregulation. mdpi.comnih.gov One study noted that a dose of 1 mg/kg was sufficient to reduce amphetamine-induced locomotor activity. researchgate.net
Interactive Data Table: In Vivo Efficacy of this compound
Model | Species | Effect of this compound | Key Finding | Reference |
Scopolamine-Induced Deficits in Morris Water Maze | Rat | Reversal of Deficits | Ameliorated scopolamine-induced impairments in spatial learning and memory. | mdpi.comnih.gov |
Amphetamine-Induced Deficits in Pre-pulse Inhibition (PPI) | Rat | Reversal of Deficits | Significantly blocked amphetamine-induced disruptions in sensorimotor gating. | researchgate.netnih.govnih.gov |
Amphetamine-Induced Hyperlocomotion | Rat | Reduction of Hyperactivity | Reversed amphetamine-stimulated locomotor activity. | researchgate.netmdpi.comnih.gov |
Influence on Consummatory Behaviors in Animal Models
Research has explored the impact of this compound on the consumption of both rewarding substances and natural rewards, providing insights into its mechanism of action. nih.govpatsnap.com
Effects on Operant Alcohol Consumption
Studies utilizing rodent models of alcohol use disorder have examined the effect of this compound on alcohol self-administration. nih.gov In rats trained to self-administer a 10% alcohol solution, systemic administration of this compound was found to reduce operant responding for alcohol under a fixed-ratio schedule. nih.govnewcastle.edu.au This suggests that enhancing M1 mAChR signaling can decrease alcohol consumption. nih.gov However, when tested under a progressive-ratio schedule, which measures the motivation to obtain a reward, this compound did not alter the breakpoint for alcohol, indicating it may not affect the motivation to consume alcohol. nih.govpatsnap.comnewcastle.edu.au
Table 1: Effect of this compound on Operant Alcohol Self-Administration in Rats
Reinforcement Schedule | Effect of this compound | Interpretation |
---|---|---|
Fixed Ratio (FR3) | Reduced alcohol consumption | Decreased consummatory behavior |
Data derived from studies on operant alcohol self-administration. nih.govnewcastle.edu.au
Impact on Natural Reward Self-Administration (e.g., Sucrose)
To determine if the effects of this compound were specific to alcohol, its impact on the self-administration of a natural reward, sucrose, was also investigated. nih.govpatsnap.com Systemic administration of the compound also led to a reduction in operant self-administration of sucrose in rats. nih.govnewcastle.edu.au This finding suggests that the influence of this compound on consummatory behavior is not selective for alcohol and extends to natural rewards. nih.govpatsnap.com The reduction in sucrose intake was approximately 30%. researchgate.net
Modulation of Home Cage Food and Water Intake
Table 2: Effect of this compound on Home Cage Food and Water Intake in Rats
Consumable | 2-Hour Time Point | 24-Hour Time Point |
---|---|---|
Food (Standard Chow) | Decreased | Decreased |
Data based on home cage consumption studies. nih.gov
Studies in Genetically Modified Animal Models (e.g., M1 mAChR Knockout Mice)
To confirm that the observed effects of pharmacological agents are mediated through their intended target, studies in genetically modified animals, such as knockout mice, are essential. nih.gov In the context of M1 mAChR modulators, M1 mAChR knockout (KO) mice have been utilized to elucidate the role of this receptor in various physiological and behavioral processes. nih.govfrontiersin.org
For instance, M1 mAChR KO mice have been shown to exhibit hyperactivity, indicating a role for the M1 mAChR in locomotor control. frontiersin.orgnih.gov Furthermore, studies in M1 mAChR KO mice have demonstrated that the absence of this receptor leads to increased production of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. frontiersin.org Reintroducing the M1 mAChR into neuronal cultures from these mice reversed this effect, highlighting the receptor's role in amyloid precursor protein processing. frontiersin.orgportlandpress.com
While specific studies detailing the administration of this compound to M1 mAChR knockout mice were not found in the provided search results, the use of such models is critical. For example, adverse effects like seizures observed with some M1 mAChR-selective PAMs in wild-type rodents were not seen in M1 mAChR knockout mice administered orthosteric agonists, confirming the on-target nature of this adverse effect. frontiersin.org Such studies would be invaluable to definitively attribute the consummatory behavior effects of this compound to its action on the M1 mAChR.
Mechanistic Insights into M1 Machr Interaction and Biased Signaling
Allosteric Binding Site Analysis
The binding of PF-06767832 to the M1 mAChR occurs within a common allosteric binding pocket located in an extracellular vestibule of the receptor. nih.govsci-hub.se This site is defined by residues from several key structural domains of the receptor, highlighting the complexity of the allosteric interaction.
Pharmacological analysis and site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues that are crucial for the binding and function of this compound and other structurally diverse M1 PAMs. nih.govresearchgate.net Among the most critical are tyrosine 179 (Y179), located in the second extracellular loop (ECL2), and tryptophan 400 (W400), found in the seventh transmembrane domain (TM7). nih.govresearchgate.net These residues are key components of the allosteric binding site shared by this compound and the prototypical M1 PAM, benzyl quinolone carboxylic acid (BQCA). nih.gov The interaction with these residues is essential for the modulatory activity of this compound. nih.govresearchgate.net
To confirm the importance of these identified residues, researchers have employed site-directed mutagenesis, a technique where specific amino acids in a protein are intentionally changed. nih.govresearchgate.net When Y179 in ECL2 or W400 in TM7 of the M1 mAChR were mutated to alanine (Y179A or W400A), the binding of this compound was abolished. researchgate.net This loss of binding demonstrates that these specific residues are indispensable for the interaction of this compound with the receptor. researchgate.net These findings, consistent across multiple studies, solidify the understanding of the molecular determinants within the allosteric pocket that are necessary for the action of this compound. nih.govresearchgate.net
Table 1: Impact of M1 mAChR Mutations on this compound Binding
Mutation | Location | Effect on this compound Binding | Reference |
---|---|---|---|
Y179A | Second Extracellular Loop (ECL2) | Abolished | researchgate.net |
W400A | Transmembrane Domain 7 (TM7) | Abolished | researchgate.net |
Identification of Critical Residues (e.g., Y179 in ECL2, W400 in TM7)
Investigation of Ligand-Dependent Biased Signaling
The concept of biased signaling, or functional selectivity, posits that a ligand can preferentially activate certain downstream signaling pathways over others upon binding to a receptor. frontiersin.org this compound exhibits such properties, demonstrating a bias in its signaling profile at the M1 mAChR. nih.gov
The M1 mAChR primarily couples to the Gq/11 family of G proteins, which, upon activation, stimulate phospholipase C (PLC) and lead to the mobilization of intracellular calcium. portlandpress.com this compound, classified as a PAM-agonist, not only enhances the effect of acetylcholine but also possesses intrinsic agonist activity, particularly towards G protein-mediated signaling. frontiersin.orgnih.gov Studies have shown that this compound can cause a significant increase in inositol monophosphate levels, a downstream product of the G protein-dependent signaling cascade. nih.gov This suggests a potential bias towards this G protein-dependent pathway over other signaling arms, such as those dependent on receptor phosphorylation. nih.gov This strong agonism towards Gαq-mediated signaling is hypothesized to be linked to some of the observed on-target adverse effects. sci-hub.sefrontiersin.org
Following activation, G protein-coupled receptors (GPCRs) are often phosphorylated by G protein-coupled receptor kinases (GRKs). plos.orgmdpi.com This phosphorylation can lead to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. plos.orguniprot.org Ligands can exhibit bias by differentially promoting G protein coupling versus β-arrestin recruitment. frontiersin.org While this compound strongly engages G protein pathways, its effects on receptor phosphorylation and subsequent β-arrestin recruitment are less pronounced, indicating a bias away from this pathway. frontiersin.orgnih.gov This signaling bias is an important area of research, as ligands that favor β-arrestin-dependent signaling might offer therapeutic benefits with a reduced side-effect profile. frontiersin.orgnih.gov
Differential Coupling to G Protein-Dependent Signaling Pathways
Allosteric Mechanisms and their Implications for Functional Selectivity
The allosteric nature of this compound's interaction with the M1 mAChR is fundamental to its functional selectivity. nih.govnih.gov By binding to a site distinct from the orthosteric pocket, allosteric modulators can stabilize specific receptor conformations that may not be accessible to orthosteric ligands alone. sci-hub.se This conformational stabilization is the basis for biased signaling. frontiersin.org
The binding of this compound to the extracellular allosteric site, defined by residues in TM2, TM7, and ECL2, induces a conformational change in the receptor that favors coupling to Gq/11 proteins. nih.gov This selective stabilization explains the compound's potentiation of ACh's efficacy and its intrinsic agonism towards the G protein pathway. patsnap.comnih.gov The functional consequence is a signaling profile skewed towards G protein-dependent responses, such as inositol phosphate production and calcium mobilization, and away from robust β-arrestin recruitment. frontiersin.orgnih.gov This understanding of how allosteric binding translates to functional selectivity is critical for the rational design of future M1 mAChR modulators with tailored pharmacological properties to maximize therapeutic efficacy while minimizing adverse effects. nih.gov
Future Directions in M1 Machr Drug Discovery and Research
Optimization of Allosteric Modulators for Enhanced Functional Profiles
The development of PF-06767832, a potent and selective M1 PAM-agonist, highlights the ongoing efforts to optimize allosteric modulators for improved therapeutic potential. acs.orgguidetopharmacology.orgmedchemexpress.com This compound emerged from a series of M1-selective pyridone and pyridine amides, demonstrating well-aligned physicochemical properties, good brain penetration, and favorable pharmacokinetic properties. acs.orgbiocat.com
However, the functional profile of this compound also underscores the challenges in achieving a perfect balance. While it is highly selective for the M1 receptor over other muscarinic subtypes (M2-M5), it exhibits intrinsic agonist activity, classifying it as a PAM-agonist. portlandpress.comnih.govmdpi.com This dual action, while enhancing M1 signaling, has been linked to on-target cholinergic side effects. acs.orgportlandpress.com Research indicates that the strong allosteric agonism of ligands like this compound may contribute to adverse effects such as seizures. frontiersin.org
Future optimization strategies will likely focus on fine-tuning the degree of allosteric agonism versus positive cooperativity with acetylcholine. researchgate.net The goal is to develop modulators that retain the beneficial pro-cognitive effects while minimizing or eliminating the intrinsic agonist activity that can lead to overactivation of the M1 receptor and subsequent adverse events. nih.gov The chemical scaffold of this compound has served as a basis for developing next-generation compounds, such as PF-06827443 and PF-06764427, in an attempt to achieve this optimal functional profile. portlandpress.comnih.govresearchgate.net
Table 1: Pharmacological Properties of this compound
Property | Value | Source |
---|---|---|
Class | M1 Selective Positive Allosteric Modulator (PAM)-Agonist | researchgate.netguidetopharmacology.orgnih.gov |
EC50 | 60 nM | medchemexpress.commedchemexpress.com |
Selectivity | >180-fold for M1 over M2-M5 | biocat.commdpi.com |
Brain Penetration | Good | medchemexpress.commedchemexpress.com |
Cooperativity with ACh (αβ value) | 126 (intracellular Ca2+ assays) | mdpi.com |
Advanced Structural Biology Approaches for Allosteric Sites
Understanding the precise binding interactions of allosteric modulators like this compound is crucial for rational drug design. While the orthosteric binding site for acetylcholine is highly conserved across muscarinic receptor subtypes, the allosteric sites offer greater diversity, providing an opportunity for developing subtype-selective ligands. nih.govpnas.org
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for elucidating the three-dimensional structure of the M1 mAChR in complex with allosteric modulators. Although specific crystal structures of this compound bound to the M1 receptor are not detailed in the provided results, the development of M1 PAMs has been significantly propelled by structure-based drug design. researchgate.net
Studies on other M1 PAMs have revealed a common allosteric binding pocket located in an extracellular vestibule. sci-hub.seresearchgate.net Site-directed mutagenesis studies help to identify the key amino acid residues within this pocket that are critical for the binding and function of different chemical scaffolds. researchgate.net For instance, research on newer generation M1 PAMs has explored their interaction with this common allosteric site. researchgate.net Future research will undoubtedly leverage these advanced structural biology approaches to visualize the precise interactions of the this compound scaffold within the M1 allosteric site. This knowledge will be instrumental in designing new molecules with improved affinity, selectivity, and tailored functional properties.
Development of Next-Generation M1 mAChR Ligands with Tailored Pharmacological Properties
The development of this compound and its subsequent evaluation have provided critical lessons for creating next-generation M1 mAChR ligands. acs.orgpatsnap.com A key takeaway is the need to carefully tailor the pharmacological properties to achieve the desired therapeutic effect without inducing adverse reactions. patsnap.com
One of the main challenges with M1 PAM-agonists like this compound is their potential to cause cholinergic adverse effects, such as gastrointestinal issues and convulsions, which are attributed to on-target M1 activation. acs.orgportlandpress.comnih.gov This has spurred the development of "pure" PAMs that enhance the receptor's response to acetylcholine without having direct agonist effects. portlandpress.com The hypothesis is that such compounds could offer a wider therapeutic window. mdpi.com
Furthermore, the concept of biased signaling, where a ligand preferentially activates certain downstream signaling pathways over others, is a key area of exploration. portlandpress.comnih.gov Research suggests that M1 PAMs like this compound, which cause seizures, may do so by biasing signaling towards G protein-dependent pathways. portlandpress.comnih.gov In contrast, ligands that promote receptor phosphorylation and β-arrestin signaling might be associated with fewer adverse effects. frontiersin.org Therefore, future drug design will likely focus on creating ligands with a specific bias to selectively engage pathways linked to cognitive enhancement while avoiding those linked to adverse events. core.ac.uk The development of derivatives of the this compound scaffold, such as PF-06827443, represents an effort in this direction, aiming to refine the balance of agonist activity and allosteric modulation. mdpi.com
Exploration of M1 mAChR Activation in Diverse Preclinical Models of Neurological Dysregulation
The evaluation of this compound in various preclinical models has been instrumental in understanding the potential therapeutic applications and limitations of M1 mAChR activation. In rodent models, this compound has demonstrated efficacy in reversing scopolamine-induced deficits in spatial learning and memory in the Morris water maze, a model relevant to Alzheimer's disease. nih.govmdpi.com It also attenuated amphetamine-induced deficits in prepulse inhibition, a model with relevance to schizophrenia. portlandpress.comnih.gov
However, these preclinical studies also highlighted the on-target adverse effects. For instance, this compound was found to induce convulsions and have gastrointestinal and cardiovascular side effects in rats. portlandpress.comnih.gov Studies have also explored the effects of this compound on consummatory behaviors, finding that it can non-specifically reduce the consumption of alcohol, sucrose, food, and water, suggesting a broader role for M1 activation in regulating such behaviors. patsnap.comresearchgate.net
Future research will need to continue exploring the effects of next-generation M1 PAMs, developed from scaffolds like this compound, in a wider array of sophisticated preclinical models. This includes transgenic mouse models of Alzheimer's disease and other models that more accurately reflect the complex neuropathology of human neurological disorders. mdpi.com Such studies will be critical for validating the therapeutic potential of these new ligands and for predicting their efficacy and safety profiles in clinical settings.
Q & A
Q. What experimental methodologies are recommended to validate the M1 receptor selectivity of PF-06767832 in vitro?
To confirm selectivity, employ radioligand binding assays across muscarinic receptor subtypes (M1–M5) using transfected cell lines expressing human receptors. Measure EC50 values for this compound under standardized conditions (e.g., calcium mobilization assays for M1 efficacy). Cross-validate with functional assays (e.g., electrophysiology in primary neurons) to rule off-target effects. Include comparator compounds (e.g., non-selective PAMs) to contextualize selectivity thresholds .
Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic (PK) properties across preclinical models?
Standardize dosing protocols (route, formulation, vehicle) and use LC-MS/MS for plasma and brain tissue quantification. Monitor free versus total drug concentrations to account for protein binding. Adhere to CNS MPO (Central Nervous System Multiparameter Optimization) scoring criteria, ensuring alignment with reported values (e.g., MPO = 4.9 for this compound) . Publish full experimental parameters, including animal strain, diet, and circadian timing, to mitigate variability .
Q. What in vivo models are most appropriate for assessing this compound’s efficacy in M1-mediated pathologies?
Use transgenic models (e.g., M1 receptor knockouts) to establish target engagement. For neurodegenerative studies, employ tauopathy or amyloid-β mouse models with behavioral endpoints (e.g., Morris water maze). Include positive controls (e.g., donepezil for cognitive assays) and validate target modulation via post-mortem receptor occupancy assays .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s therapeutic window in chronic dosing studies?
Conduct dose-ranging studies with longitudinal safety monitoring (e.g., plasma exposure, liver enzymes, histopathology). Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with adverse effects (e.g., cholinergic overactivation). Compare interspecies metabolic pathways using microsomal stability assays to identify translational gaps . Cross-reference clinical trial data (if available) for dose extrapolation .
Q. What strategies optimize experimental design for detecting this compound’s allosteric modulation in complex tissue environments?
Use brain slice electrophysiology to measure M1-dependent synaptic plasticity (e.g., long-term potentiation) in disease-relevant circuits. Pair with fluorescence-based biosensors (e.g., Ca²⁺ imaging) to spatially resolve modulation. Integrate computational modeling (e.g., molecular dynamics simulations) to predict binding site interactions under varying pH or lipid conditions .
Q. How can researchers address discrepancies between in vitro potency (EC50) and in vivo efficacy for this compound?
Perform free drug concentration measurements in target tissues (e.g., cerebrospinal fluid vs. plasma) to assess blood-brain barrier penetration. Use positron emission tomography (PET) with M1-selective tracers to quantify receptor engagement in vivo. Re-evaluate assay conditions (e.g., endogenous acetylcholine levels) that may mask allosteric effects in vitro .
Q. What methodological frameworks are recommended for meta-analysis of this compound’s preclinical data across studies?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction. Use systematic review tools (e.g., PRISMA guidelines) to assess bias in study design. Perform sensitivity analyses on variables like dosing regimens or outcome measures. Highlight gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Data Analysis & Validation
Q. Which statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Validate assumptions via residual plots and Q-Q normality tests .
Q. How should researchers handle batch-to-batch variability in this compound’s chemical synthesis?
Characterize each batch via HPLC purity (>98%), NMR spectroscopy, and mass spectrometry. Include stability studies (e.g., accelerated thermal stress) to assess degradation products. Document lot numbers and storage conditions in publications to ensure traceability .
Q. What protocols ensure ethical rigor in this compound’s preclinical safety profiling?
Adhere to ARRIVE 2.0 guidelines for animal studies, including blinded outcome assessment and power analysis for sample size. For genotoxicity, follow OECD protocols (e.g., Ames test, micronucleus assay). Publish negative results to avoid publication bias .
Integrative & Translational Research
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism in neurodegenerative diseases?
Combine transcriptomics (RNA-seq of treated vs. untreated models) with proteomics (phospho-specific antibodies for M1 signaling pathways). Validate findings using CRISPR-Cas9 knockouts of candidate genes. Use pathway enrichment tools (e.g., Gene Ontology) to identify novel therapeutic nodes .
Q. What biomarkers are most promising for tracking this compound’s target engagement in early-phase trials?
Prioritize CSF biomarkers (e.g., phosphorylated tau, Aβ42) and peripheral exosomes enriched with neuronal proteins. Validate via correlation with PET-based receptor occupancy. Explore EEG biomarkers (e.g., gamma-band oscillations) as functional readouts of M1 modulation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。